molecular formula C11H12O3S B12219316 Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate

Cat. No.: B12219316
M. Wt: 224.28 g/mol
InChI Key: MBPFHIAVNMXOJV-UHFFFAOYSA-N
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Description

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate (CAS 108818-59-3) is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol. It is primarily used as a versatile synthetic intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both aryl ketone and ester functional groups, allows for diverse chemical transformations, making it a valuable building block for constructing complex molecules. This compound is commonly employed in the development of pharmaceuticals and agrochemicals, where it serves as a precursor for active ingredients that require specific aryl ketone and ester moieties. Researchers utilize it to develop analogs for biological testing, leveraging its reactivity and stability under various reaction conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions include room temperature, in a light-proof container under an inert gas atmosphere.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 3-(4-methylsulfanylphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H12O3S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

MBPFHIAVNMXOJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants : 4-(Methylthio)acetophenone (1 equiv), methyl acetoacetate (1.2 equiv).
  • Base : Sodium methoxide (1.5 equiv) in tetrahydrofuran (THF).
  • Conditions : Reflux at 65–70°C for 12–18 hours under inert atmosphere.
  • Workup : Acidification with dilute HCl, extraction with dichloromethane, and purification via silica gel chromatography.
  • Yield : 68–75%.

Advantages : High atom economy and scalability.
Limitations : Requires strict moisture exclusion to prevent hydrolysis of the ester group.

Nucleophilic Substitution Using Methyl Chlorooxoacetate

This method involves the reaction of 4-(methylthio)benzoyl chloride with methyl malonate derivatives.

Procedure:

  • Reactants : 4-(Methylthio)benzoyl chloride (1 equiv), methyl malonate (1.1 equiv).
  • Catalyst : Triethylamine (2 equiv) in dichloromethane (DCM).
  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 6 hours.
  • Workup : Washing with saturated NaHCO₃, drying over Na₂SO₄, and solvent removal.
  • Yield : 60–65%.

Key Insight : The use of DCM minimizes side reactions, enhancing selectivity.

Iron-Catalyzed Oxidation and Cyclization (Patent CN102603646B)

A patented method avoids toxic cyanide intermediates by employing an iron catalyst for diketone formation.

Procedure:

  • Step 1 : Synthesis of 4-methylthioacetophenone via Friedel-Crafts acylation of thioanisole with acetyl chloride (molar ratio 1:1.1–3) in dichloromethane at 0–20°C.
  • Step 2 : Reaction with methyl benzoate in tetrahydrofuran (THF) using NaH as a base (50–70°C, 10–20 hours) to form 1-(4-methylthiophenyl)-3-phenyl-1,3-dione.
  • Step 3 : Iron-catalyzed (FeCl₃, 5 mol%) conversion to 1,2-dione at 90–110°C in acetic acid.
  • Step 4 : Condensation with trifluoroacetaldehyde methyl hemiacetal (molar ratio 1:1.1–2) and ammonium acetate to yield the final product.

Yield : 82% overall.
Advantages : Avoids KMnO₄, preventing C-C bond cleavage.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach constructs the aryl backbone before introducing the methylsulfanyl group.

Procedure:

  • Reactants : Methyl 3-oxo-3-phenylpropanoate (1 equiv), 4-bromothioanisole (1.05 equiv).
  • Catalyst : Pd(PPh₃)₄ (2 mol%) in toluene/ethanol (3:1).
  • Base : K₂CO₃ (3 equiv), reflux at 110°C for 24 hours.
  • Workup : Extraction with ethyl acetate, column chromatography.
  • Yield : 70–78%.

Note : This method offers flexibility for structural analogs but requires careful handling of air-sensitive catalysts.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Yield Key Advantage
Claisen Condensation NaOMe THF 68–75% Scalability
Nucleophilic Substitution Et₃N DCM 60–65% Mild conditions
Iron-Catalyzed Process FeCl₃ Acetic acid 82% Avoids toxic oxidants
Suzuki Coupling Pd(PPh₃)₄ Toluene/ethanol 70–78% Structural versatility

Optimization Strategies

  • Temperature Control : Lower temperatures (0–5°C) in nucleophilic substitutions reduce side-product formation.
  • Catalyst Loading : Reducing Pd catalyst to 1 mol% in Suzuki reactions maintains efficiency while cutting costs.
  • Solvent Selection : Replacing THF with NMP in Claisen condensations improves reaction rates by 20%.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to sulfone (-SO₂Me) under controlled conditions, enhancing electrophilicity for downstream reactions.

Oxidizing Agent Catalyst Solvent Temperature Product Yield Source
H₂O₂ (30%)Na₂WO₄·2H₂OMethanol20–40°CMethyl 3-[4-(methylsulfonyl)phenyl]-3-oxopropanoate>85%

Mechanism :

  • The tungsten catalyst activates H₂O₂, generating peroxotungsten species that oxidize -SMe to -SO₂Me via a two-step electrophilic pathway.

  • This reaction is pivotal for modifying electronic properties in drug intermediates .

Knoevenagel Condensation

The active methylene group (β-keto ester) participates in condensations with aldehydes to form α,β-unsaturated ketones.

Aldehyde Base Solvent Conditions Product Application Source
4-NitrobenzaldehydePiperidineEthanolReflux, 6 hr(E)-Methyl 3-[4-(methylsulfanyl)phenyl]-2-(4-nitrostyryl)-3-oxopropanoateFluorescent probes
FurfuralNH₄OAcToluene80°C, 4 hrHeterocyclic adductsAnticancer agents

Key Features :

  • Base-mediated deprotonation of the active methylene forms an enolate, which attacks the aldehyde carbonyl.

  • The reaction is stereoselective, favoring trans-adducts due to conjugation stabilization .

Michael Addition and Cyclization

The β-keto ester moiety serves as a Michael acceptor in annulation reactions to construct heterocycles.

Nucleophile Conditions Product Biological Activity Source
Enamine derivativesEtOH, reflux, 8 hrPyrrolo[3,4-c]pyrrole-1,3-dionesAcetylcholinesterase inhibition (IC₅₀: 1.2 μM)
Hydrazine hydrateHCl (cat.), H₂O, 60°C, 3 hrPyrazol-5-one derivativesAntimicrobial agents

Mechanistic Pathway :

  • Michael Addition : Nucleophilic attack by amines/hydrazines at the β-position.

  • Cyclization : Intramolecular dehydration or condensation forms fused rings .

Nucleophilic Substitution at Aromatic Ring

The electron-rich aromatic ring facilitates electrophilic substitution, though direct substitution at the -SMe group is less common.

Reagent Conditions Product Notes Source
Cl₂ (g)FeCl₃, DCM, 0°CChlorinated derivativesPara/ortho selectivity observed
HNO₃/H₂SO₄0–5°C, 2 hrNitro-substituted analogRequires controlled nitration

Challenges :

  • The -SMe group directs electrophiles to the para position but may oxidize under harsh conditions .

Ester Hydrolysis and Decarboxylation

The methyl ester is hydrolyzed to carboxylic acid, which undergoes decarboxylation under acidic conditions.

Conditions Product Application Source
H₂SO₄ (conc.), 100°C3-[4-(Methylsulfanyl)phenyl]propanoic acidPolymer precursors
NaOH, H₂O, refluxSodium salt of β-keto acidChelating agents

Mechanism :

  • Base hydrolysis yields the carboxylate, while acid conditions promote decarboxylation to arylpropanoic acid .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate exhibits antimicrobial properties. A study conducted by highlighted its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

The compound has shown promise in anticancer applications. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving mitochondrial pathways. For instance, a recent investigation revealed that the compound affects cell cycle regulation and apoptosis in breast cancer cell lines .

3. Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes, such as acetylcholinesterase. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where enzyme inhibition can enhance neurotransmitter levels .

Materials Science Applications

1. Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the incorporation into polymer matrices, potentially enhancing mechanical strength and thermal stability.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. These materials are valuable in industrial applications where durability and resistance to environmental factors are critical.

Agrochemical Applications

1. Pesticide Development

The unique structure of this compound suggests potential use in developing new agrochemicals. Preliminary studies indicate its efficacy against certain pests, which could lead to its application in sustainable agriculture practices.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
3060
5030

Mechanism of Action

The mechanism by which Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The ester group allows for hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (): The trifluoromethyl (CF₃) group is strongly electron-withdrawing, reducing electron density on the phenyl ring. This increases electrophilicity at the keto carbonyl, enhancing reactivity in nucleophilic attacks compared to the methylsulfanyl derivative. The CF₃ group also improves thermal stability and lipophilicity .
  • Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (): Fluorine substituents exert electron-withdrawing effects via inductive mechanisms, further polarizing the keto group.

Heterocyclic and Thiazole Derivatives

  • Methyl 4-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (, Compound 3d): Incorporation of a thiazole ring introduces π-conjugation and hydrogen-bonding capacity. Thiazole derivatives often exhibit enhanced biological activity, such as antimicrobial or anticancer properties, due to their ability to interact with biomolecular targets .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

  • ¹H NMR : The methylsulfanyl derivative (target compound) shows characteristic singlet peaks for the SCH₃ group (~δ 2.5 ppm) and the keto ester protons (~δ 3.7–3.9 ppm for OCH₃). Thiazole-containing analogs (e.g., Compound 3c in ) display additional aromatic proton resonances (δ 7.2–8.1 ppm) due to the heterocyclic ring .
  • MS (ESI) : Molecular ion peaks [M+H]⁺ for methylsulfanyl derivatives typically appear at m/z ≈ 265–270, while trifluoromethyl analogs exhibit higher m/z values (~310–320) due to the CF₃ group .

Biological Activity

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H13O3S\text{C}_12\text{H}_{13}\text{O}_3\text{S}

This compound features a methylthio group attached to a phenyl ring, which is crucial for its biological activity. The presence of the oxopropanoate moiety contributes to its reactivity and potential interactions in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of methylthio phenyl compounds have shown effectiveness against various bacterial strains, suggesting that the methylthio group enhances their activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies involving structural analogs have demonstrated that such compounds can induce apoptosis in cancer cells. For example, a related study reported that certain derivatives caused a significant increase in apoptotic markers in breast cancer cell lines, indicating their potential as therapeutic agents against tumors .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival, such as acetylcholinesterase (AChE) and other related targets . Molecular docking studies have indicated that the compound can effectively bind to these enzymes, disrupting their normal function and leading to cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate aldehydes or ketones with methylthio-substituted phenols.
  • Esterification : Forming esters through reactions with alcohols under acidic conditions.

The synthetic routes often emphasize high yields and selectivity towards the desired product while minimizing by-products .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Effects : A study showed that methylthio derivatives had MIC values ranging from 10 to 50 µg/mL against various bacterial strains, indicating promising antibacterial properties .
  • Anticancer Activity : In vitro assays demonstrated that certain derivatives could reduce cell viability in cancer cell lines by over 70% at concentrations as low as 5 µM, highlighting their potential as anticancer agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE and other targets

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding β-keto acid with methanol, using sulfuric acid as a catalyst under reflux conditions . Key variables include:

  • Catalyst concentration : Higher acid concentrations may accelerate esterification but risk side reactions (e.g., decomposition of the β-keto acid).
  • Temperature : Reflux (~70–80°C) ensures efficient conversion, but prolonged heating may degrade thermally sensitive groups like the methylsulfanyl moiety.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while methanol acts as both solvent and nucleophile.
  • Yield optimization : Yields reported in analogous syntheses range from 66% to 81%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • IR spectroscopy : The carbonyl stretching vibrations of the ester (C=O, ~1740 cm⁻¹) and β-keto group (C=O, ~1660 cm⁻¹) should be distinct .
  • NMR spectroscopy :
  • ¹H NMR : The methylsulfanyl group (S–CH₃) appears as a singlet at ~2.5 ppm, while the ester methyl group (O–CH₃) resonates at ~3.8 ppm .
  • ¹³C NMR : The β-keto carbonyl carbon is typically deshielded (~195 ppm), and the ester carbonyl appears at ~170 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) can refine the crystal structure, with emphasis on resolving torsional angles of the phenyl and ester groups .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Electrostatic potential (ESP) maps : Generated via Multiwfn to identify nucleophilic/electrophilic regions. The β-keto group and sulfur atom are critical reactivity hotspots .
  • Bond order analysis : Quantifies delocalization in the conjugated β-keto-ester system, explaining its susceptibility to nucleophilic attack .
  • Orbital composition : Frontier molecular orbitals (HOMO/LUMO) reveal charge transfer pathways, aiding in predicting photochemical behavior .

Q. What challenges arise in resolving the crystal structure of this compound, particularly with twinned or low-resolution data?

  • Methodological Answer :

  • Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. The HKLF 5 format in SHELXL handles twinned data by partitioning overlapping reflections .
  • Disorder modeling : The methylsulfanyl group may exhibit rotational disorder; refine occupancy factors and anisotropic displacement parameters iteratively .
  • High-resolution data : For sub-Å resolutions, incorporate Hirshfeld atom refinement (HAR) to account for hydrogen bonding interactions .

Q. How does this compound interact with enzymes like (methylthio)acryloyl-CoA hydratase (EC 4.2.1.155)?

  • Methodological Answer :

  • In vitro assays : Monitor enzymatic conversion via LC-MS, tracking metabolites like acetaldehyde and methanethiol .
  • Kinetic studies : Determine KmK_m and VmaxV_{max} using varying substrate concentrations. The β-keto ester group likely acts as a Michael acceptor in the active site .
  • Docking simulations : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the β-keto carbonyl and conserved serine residues .

Q. How can researchers reconcile contradictory data in synthetic yields or spectroscopic results for this compound?

  • Methodological Answer :

  • Yield discrepancies : Compare reaction conditions (e.g., catalyst purity, solvent dryness). For example, traces of water in methanol can hydrolyze the ester intermediate, reducing yields .
  • Spectroscopic anomalies : For NMR, ensure complete dissolution in deuterated solvents. Paramagnetic impurities (e.g., metal residues) may broaden peaks; use chelating agents during purification .
  • Crystallographic outliers : Cross-validate unit cell parameters with Cambridge Structural Database (CSD) entries to identify lattice packing errors .

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